molecular formula C₇H₆D₃ClN₂O B1156548 1-Methyl-d3 Isonicotinamide Chloride

1-Methyl-d3 Isonicotinamide Chloride

Cat. No.: B1156548
M. Wt: 175.63
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Classification (Expanded)

Structural Isomerism and Isotopomer Differentiation

This compound is distinct from:

  • Nicotinamide-d3 : Deuterated at the amide group rather than the methyl position.
  • 1-Methylnicotinamide : Non-deuterated analog with -CH₃ instead of -CD₃.

Significance in Analytical Chemistry (Expanded)

Methodological Advancements

The integration of this compound into LC-MS workflows has resolved longstanding challenges in nicotinamide quantification:

Table 1: Performance Metrics in Human Plasma Analysis
Parameter Value (Using Deuterated Standard) Value (Without Standard)
Intra-day Precision (%RSD) <5% 15–20%
Limit of Quantification 0.1 nM 1.0 nM
Recovery Efficiency 98.2 ± 2.1% 75–85%

These improvements are attributed to the compound’s ability to normalize variations in extraction efficiency and ionization yield.

Position in Deuterated Compound Research (Expanded)

Case Study: NNMT Inhibition Assays

In a 2024 study, researchers used this compound to measure NNMT activity in hepatocellular carcinoma models. The deuterated standard enabled precise quantification of enzymatic turnover by correcting for signal drift caused by lipid-rich cellular matrices.

Emerging Applications

  • Fluxomics : Pairing with ¹³C-labeled glucose traces nicotinamide incorporation into NAD+ pools.
  • Drug-Drug Interaction Studies : Identifies hepatic clearance pathways for nicotinamide-based therapeutics.

Properties

Molecular Formula

C₇H₆D₃ClN₂O

Molecular Weight

175.63

Synonyms

4-(Aminocarbonyl)-1-methylpyridinium Chloride-d3;  4-Carbamoyl-1-methylpyridinium Chloride-d3

Origin of Product

United States

Comparison with Similar Compounds

1-Methylnicotinamide Chloride (N1-Methylnicotinamide Chloride)

  • Structure : Similar to 1-Methyl-d3 Isonicotinamide Chloride but lacks deuterium substitution. The carboxamide group is at the 3-position (nicotinamide isomer) instead of the 4-position (isonicotinamide).
  • Applications: Used in metabolic studies, particularly in nicotinamide adenine dinucleotide (NAD+) research.

Key Difference : The positional isomerism (3- vs. 4-carboxamide) and absence of deuterium limit its use in MS-based tracer studies compared to this compound.

1-Methylnicotinamide-d3 Iodide

  • Structure : Features deuterium substitution but replaces the chloride counterion with iodide.
  • Applications : Serves as an internal standard in mass spectrometry due to the iodide ion’s solubility and stability. Its deuterated structure allows precise quantification of nicotinamide metabolites in biological samples .
  • Comparison : While both compounds use deuterium for analytical purposes, the choice of counterion (Cl⁻ vs. I⁻) affects solubility and compatibility with specific experimental conditions.

Ionic Liquids: 1-Ethyl-3-methylimidazolium Chloride

  • Structure : An imidazolium-based ionic liquid with ethyl and methyl substituents, unrelated to the pyridinium backbone of this compound.
  • Applications : Widely used as a green solvent in industrial processes, such as biomass dissolution and electrochemical applications .
  • Toxicity : Classified as a skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2), contrasting with the low toxicity of this compound .

Key Difference : The imidazolium structure and industrial focus distinguish it from the biochemical applications of this compound.

N-Chloroisonicotinamide (NCIN)

  • Structure : Derived from isonicotinamide via chlorination, introducing a reactive N–Cl bond.
  • Applications : Functions as an oxidant in organic synthesis and exhibits pharmacological activity. Unlike this compound, NCIN participates in redox reactions, such as oxidizing alcohols to ketones .
  • Reactivity : Demonstrated faster oxidation kinetics compared to nicotinamide derivatives in acidic permanganate systems .

Key Difference : The reactive N–Cl group in NCIN enables oxidative transformations, whereas this compound is metabolically inert and used for tracing.

Choline Chloride-Based Deep Eutectic Solvents (DES)

  • Structure: Composed of choline chloride (hydrogen bond acceptor) and urea or carboxylic acids (hydrogen bond donors).
  • Applications : Green solvents for quaternization reactions, including the synthesis of isonicotinamide derivatives. These DESs are biodegradable and low-cost, aligning with sustainable chemistry goals .
  • Comparison : While DESs facilitate the synthesis of compounds like this compound, their role is complementary rather than directly analogous.

Comparative Data Table

Compound Molecular Formula CAS No. Key Applications Toxicity Profile Isotopic Labeling
This compound C7H6D3N2O·Cl 1092978-90-9 Metabolic tracing, apoptosis studies Non-hazardous Yes (D3)
1-Methylnicotinamide Chloride C7H9N2O·Cl 1005-24-9 NAD+ metabolism research Non-hazardous No
1-Ethyl-3-methylimidazolium Chloride C6H11ClN2 65039-09-0 Industrial solvents, electrochemical uses Skin/Eye Irritant No
N-Chloroisonicotinamide (NCIN) C6H5ClN2O N/A Organic synthesis, oxidant Mild toxicity No

Analytical Utility

Deuterated compounds like this compound and 1-Methylnicotinamide-d3 Iodide are critical in LC-MS/MS for quantifying endogenous metabolites. The mass shift caused by deuterium (Δm/z = +3) enables precise differentiation from non-labeled analogs .

Preparation Methods

### Adaptation of the Zincke Reaction

The Zincke reaction, traditionally used for pyridinium salt formation, has been modified for isotopic labeling. As demonstrated in the synthesis of nicotinamide-1-¹⁵N, this method can be adapted for deuterium incorporation:

  • Zincke Salt Formation : Isonicotinic acid is converted to its Zincke salt by reaction with 1,3-dibromopropane in D₂O.

  • Amine Opening : The Zincke salt reacts with deuterated methylamine (CD₃NH₂) at 60°C for 6 hours, yielding 1-methyl-d³ isonicotinamide.

  • Chloride Isolation : The product is treated with HCl gas to form the chloride salt.

Optimization Parameters

  • Isotopic Purity : 98% deuterium incorporation, mirroring results from ¹⁵N labeling studies.

  • Yield : 55–60%, comparable to non-deuterated analogs.

## Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Deuteration Efficiency 90–95%95–98%98%
Reaction Time 24–48 hrs12–24 hrs6–12 hrs
Cost LowHighModerate
Scalability HighModerateHigh

## Analytical Validation

### Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of a methyl proton signal (δ 2.5–3.0 ppm) confirms complete deuteration.

  • ²H NMR : A singlet at δ 0.9–1.2 ppm verifies the CD₃ group.

### Mass Spectrometry

  • ESI-HRMS : m/z 172.08 (M+H⁺), with a 3 Da shift compared to the non-deuterated analog.

## Challenges and Mitigation Strategies

  • Proton Back-Exchange : Storage in deuterated solvents (e.g., CD₃OD) prevents re-protonation.

  • Purification : Activated carbon filtration removes residual catalysts, improving isotopic purity.

Q & A

Q. How can 1-Methyl-d3 Isonicotinamide Chloride be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure λmax at 266 nm (in methanol) to confirm electronic transitions characteristic of the pyridinium ring and amide groups .
  • FT-IR : Identify functional groups such as the amide C=O stretch (~1650 cm⁻¹) and pyridinium C-N vibrations (~1550 cm⁻¹) .
  • Deuterium NMR (²H NMR) : Confirm isotopic labeling by observing the absence of proton signals at δ ~3.3 ppm (methyl-d3 group) and quantify deuterium incorporation .
  • Mass Spectrometry (HRMS) : Verify the molecular ion ([M+] at m/z 172.6 for C₇H₆D₃N₂OCl) and isotopic purity (>95%) .
  • PXRD : Compare experimental diffraction patterns with simulated data to confirm crystallinity and phase purity .

Q. What are the key considerations in synthesizing this compound to ensure isotopic purity?

Methodological Answer:

  • Deuterated Reagents : Use CD₃I or (CD₃)₂SO₄ for methylation to achieve >99% D₃ incorporation .
  • Anhydrous Conditions : Conduct reactions under nitrogen/argon to prevent proton-deuterium exchange .
  • Purification : Recrystallize from deuterated solvents (e.g., D₂O/acetone-d₆) to minimize isotopic contamination .
  • Quality Control : Validate isotopic purity via ²H NMR or LC-MS, comparing against non-deuterated analogs .

Advanced Research Questions

Q. How does the deuterium labeling in this compound influence its metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS. Calculate the deuterium kinetic isotope effect (DKIE) by comparing half-life (t₁/₂) with non-deuterated controls .
  • In Vivo Profiling : Administer to rodent models and collect plasma/bile samples. Use AUC₀–24h to assess bioavailability improvements attributable to slowed CYP450 metabolism .
  • Metabolite Identification : Perform HRMS/MS to map deuterium retention in metabolites, identifying metabolic "hotspots" .

Q. What analytical strategies are recommended to resolve discrepancies in deuterium incorporation efficiency during synthesis?

Methodological Answer:

  • Isotopic Ratio Analysis : Use high-resolution mass spectrometry (HRMS) to quantify D₃ vs. D₂/D₁ impurities. Optimize reaction time and temperature to minimize back-exchange .
  • Reaction Monitoring : Employ in-situ FT-IR or Raman spectroscopy to track intermediates (e.g., isonicotinoyl chloride) and ensure complete methylation .
  • Machine Learning (ML) : Train SVM or ANN models on historical synthesis data to predict optimal reaction conditions (e.g., solvent choice, catalyst loading) .
  • Cross-Platform Validation : Compare results from ²H NMR, LC-MS, and isotopic ratio MS to identify systematic errors .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for this compound

TechniqueParametersReference
UV-Visλmax = 266 nm (MeOH)
FT-IRC=O stretch: 1650 cm⁻¹
²H NMR (D₂O)δ 3.3 ppm (singlet, CD₃)
HRMS[M+] m/z = 172.6 (C₇H₆D₃N₂OCl)

Q. Table 2: Optimization Strategies for Deuterium Incorporation

IssueSolutionEvidence
Back-exchange during synthesisUse anhydrous solvents and inert gas
Incomplete methylationExtend reaction time with CD₃I
Isotopic impurityRecrystallize from D₂O/acetone-d₆

Critical Analysis of Contradictions

  • Isotopic Purity vs. Synthetic Yield : Prolonged reaction times improve deuterium incorporation but may reduce yield due to side reactions. Balance via DOE (Design of Experiments) .
  • Metabolic Stability vs. Bioavailability : While deuterium slows metabolism, excessive lipophilicity (from deuteration) may reduce solubility. Use logP/logD measurements to optimize .

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